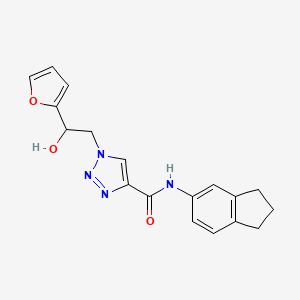

N-(2,3-dihydro-1H-inden-5-yl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,3-dihydro-1H-inden-5-yl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted with a carboxamide group at position 3. The carboxamide is linked to a 2,3-dihydro-1H-inden-5-yl moiety, while the triazole’s 1-position is functionalized with a 2-(furan-2-yl)-2-hydroxyethyl chain. The dihydroindenyl group may enhance lipophilicity and binding to hydrophobic protein pockets, while the furan and hydroxyethyl groups could contribute to hydrogen bonding and metabolic stability .

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(furan-2-yl)-2-hydroxyethyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c23-16(17-5-2-8-25-17)11-22-10-15(20-21-22)18(24)19-14-7-6-12-3-1-4-13(12)9-14/h2,5-10,16,23H,1,3-4,11H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDXMKCTLMTEHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CN(N=N3)CC(C4=CC=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide, also known by its CAS number 2034534-53-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

The compound's chemical structure can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃ |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 2034534-53-5 |

Antiviral Properties

Recent studies have indicated that compounds similar to this compound may exhibit antiviral properties. For instance, derivatives with furan moieties have been shown to inhibit SARS-CoV-2 main protease (Mpro) effectively. In one study, a related compound demonstrated an IC50 value of approximately 1.55 μM against Mpro, suggesting that modifications to the triazole structure could enhance antiviral activity .

Anticancer Activity

There is emerging evidence supporting the anticancer potential of triazole-based compounds. A study highlighted the identification of a novel anticancer agent through drug library screening on multicellular spheroids. This approach revealed that certain triazole derivatives exhibited significant cytotoxicity against cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure influence biological activity. For example, variations in the furan and triazole components can significantly affect the compound's potency and selectivity against specific biological targets. The presence of hydroxyl groups and their positioning can also enhance solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies

- SARS-CoV-2 Inhibition : A study investigated various derivatives of triazoles for their ability to inhibit Mpro. Compounds with specific substitutions on the triazole ring showed promising results, with some achieving low micromolar IC50 values. The study emphasized the importance of structural modifications in enhancing antiviral potency .

- Anticancer Screening : In another investigation focused on anticancer properties, a library of compounds was screened against several cancer cell lines. The results indicated that certain triazole derivatives not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways .

Scientific Research Applications

Overview

Recent studies have highlighted the anticancer potential of triazole derivatives, including N-(2,3-dihydro-1H-inden-5-yl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide. These compounds are believed to interfere with cancer cell proliferation and induce apoptosis.

Case Studies

A notable study demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Compound Efficacy : The compound displayed growth inhibition percentages of up to 86% against specific tumor cell lines such as SNB-19 and OVCAR-8 .

Overview

The compound also shows promise as an antimicrobial agent. Its structure allows for interaction with microbial targets, potentially disrupting their metabolic processes.

Research Findings

Research indicates that similar triazole compounds have demonstrated activity against a range of pathogens:

- Bacterial Inhibition : Compounds with similar triazole structures have been effective against Gram-positive and Gram-negative bacteria .

Overview

This compound has been investigated for its ability to inhibit various enzymes linked to disease processes.

Specific Enzyme Targets

Studies have focused on its potential to inhibit:

- Acetylcholinesterase (AChE) : Important for treating conditions like Alzheimer’s disease.

Efficacy Data

Inhibitory activity has been quantified in terms of IC50 values:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Triazole Derivative | Acetylcholinesterase | 27.04 - 106.75 |

These values indicate moderate to high inhibitory potential compared to standard drugs used in therapy .

Synthesis Techniques

Various synthetic routes have been developed for creating this compound:

- Condensation Reactions : Typically involve the reaction between appropriate precursors under controlled conditions.

- Post-synthetic Modifications : Allow for the introduction of functional groups that can enhance activity or selectivity towards specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Dihydroindenyl Moieties

Compound A : 2-(4-(((3-(2-Fluorophenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-N-(5-(methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)acetamide (from )

- Core Structure : 1,2,3-triazole linked to a dihydroindenyl group via an acetamide bridge.

- Key Differences: Substituents: Compound A includes a 1,2,4-triazole-thioether side chain and a methylsulfonyl group on the dihydroindenyl ring, contrasting with the target compound’s hydroxyethyl-furan substituent. Biological Implications: Sulfonyl groups often improve metabolic stability but may reduce solubility, whereas the hydroxyethyl-furan group in the target compound could enhance aqueous solubility .

Dihydroindenyl and Isoindolone Derivatives

Compound B : 3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one (from )

- Core Structure : Bicyclic isoindolone system with a hydroxyl and phenyl substituent.

- Key Differences :

- Functional Groups : Compound B lacks a triazole ring but features a lactam (isoindolone) and hydroxyl group, which may confer distinct hydrogen-bonding capabilities.

- Bioactivity : Isoindolones are associated with kinase inhibition, whereas triazole-carboxamides are often explored for antimicrobial activity. The target compound’s triazole core may offer broader synthetic versatility for functionalization .

Triazole-Based Anticancer Agents

Compound C : 1-(2-(4-Nitrophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

- Core Structure : Similar triazole-carboxamide scaffold but with a nitroaryl-hydroxyethyl substituent.

- The target compound’s furan substituent is less polar, possibly improving bioavailability. Synthetic Routes: Compound C may require nitration steps, which are less environmentally sustainable compared to the furan-functionalization in the target compound (green chemistry approaches are emphasized in ) .

Structural and Functional Analysis Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s hydroxyethyl-furan side chain can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method highlighted in for green chemistry applications .

- Biological Performance : Compared to Compound A, the absence of a sulfonyl group in the target compound may reduce off-target interactions but could limit blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.